5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine
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Overview
Description
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine is a complex organic compound that features a combination of fluorophenyl, oxadiazole, thiophene, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the fluorophenyl group. The thiophene moiety is then attached, and finally, the pyrimidine ring is constructed. Each step requires specific reagents and conditions, such as the use of dehydrating agents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be tailored to ensure safety, efficiency, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific binding interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine
- 5-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine
Uniqueness
The presence of the fluorophenyl group in 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-(thiophen-2-yl)ethyl)pyrimidin-4-amine imparts unique electronic properties, making it distinct from its chloro- and bromo- analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-thiophen-2-ylethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c19-15-6-2-1-5-13(15)17-23-18(25-24-17)14-10-20-11-22-16(14)21-8-7-12-4-3-9-26-12/h1-6,9-11H,7-8H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBNWFAXCJDGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CN=CN=C3NCCC4=CC=CS4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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